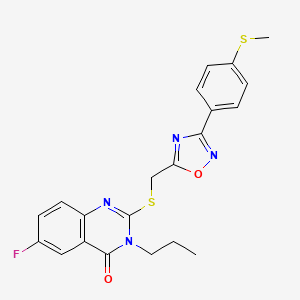

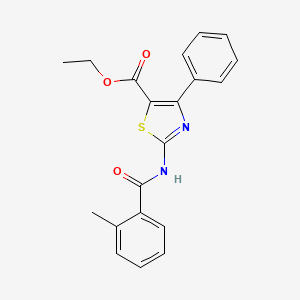

![molecular formula C19H19NO6S B2858579 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 1799262-48-8](/img/structure/B2858579.png)

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H19NO6S and its molecular weight is 389.42. The purity is usually 95%.

BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Furans and Pyrroles Synthesis : A method for the synthesis of 2-substituted 3-furfurals and 3-formyl pyrroles has been introduced, exploiting the addition/oxidative rearrangement of 3-furfurals and 3-furyl imines. This approach enables the production of furans and pyrroles, essential synthons in chemical synthesis, found in natural products and pharmaceutical agents. The technique exhibits excellent functional group tolerance and efficiency, demonstrating the chemical versatility of furan derivatives (Kelly, Kerrigan, & Walsh, 2008).

Metal-Free Domino Reaction : A metal-free three-component, domino reaction has been developed for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This innovative approach highlights the utility of furan derivatives in the synthesis of complex heterocyclic structures, which could have implications for the development of new materials and bioactive molecules (Cui, Zhu, Li, & Cao, 2018).

Sulfonylation and Cyclization : The direct cross-coupling access to diverse aromatic sulfides, including furan derivatives, was achieved using palladium catalysis and sodium thiosulfate as a sulfurating agent. This method underscores the significance of sulfonyl groups in the modification of furan derivatives for the development of aromatic thioethers, further broadening the scope of synthetic applications (Qiao, Wei, & Jiang, 2014).

Heterocyclic β-Enamino Esters : The addition and cyclization reaction of 3-(2-imidazolidinylidene)-and 3-(hexahydro-2-pyrimidinylidene)-2(3H)-furanones with various reagents have been explored, leading to the formation of imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. This process illustrates the potential of furan derivatives in constructing novel heterocyclic compounds with potential pharmaceutical applications (Huang & Wamhoff, 1984).

Applications in Heterocyclic Chemistry

- Novel Heterocyclic Compounds Synthesis : The synthesis of new N-Aryl sulfonyl hydrazone compounds from furan derivatives has been reported. These compounds showcase the adaptability of furan derivatives in the creation of complex molecules with potential for further exploration in materials science and pharmacology (Fathi & Mohammed, 2021).

properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO6S/c21-19(6-4-14-3-5-17-18(10-14)26-13-25-17)20-8-7-16(11-20)27(22,23)12-15-2-1-9-24-15/h1-6,9-10,16H,7-8,11-13H2/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHMKBABTNSPEK-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C=CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

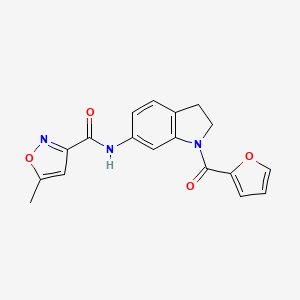

![4-(5-Chloropyridin-2-yl)-5-{[1-(4-methylphenyl)-1-oxopropan-2-yl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2858496.png)

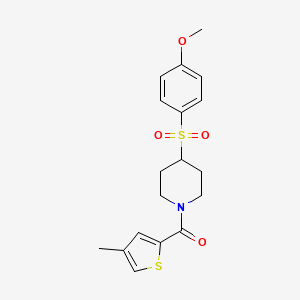

![2-{[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B2858499.png)

![2-(Methylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/no-structure.png)

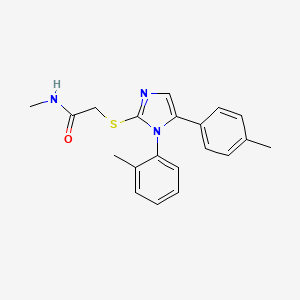

![ethyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2858505.png)

![N-(benzo[b]thiophen-5-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2858506.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2858507.png)

![N-(4-chlorophenyl)-2-[2,4-dichloro(methylsulfonyl)anilino]acetamide](/img/structure/B2858509.png)

![5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858519.png)